Synthetic Intermediate for Benzofurans: Ortho-Aldehyde Enables Unique Cyclization vs. para-Analog
The ortho-aldehyde group of 2-[(4-nitrobenzyl)oxy]benzaldehyde is essential for intramolecular benzofuran formation; the para-isomer 4-[(4-nitrobenzyl)oxy]benzaldehyde (CAS 67565-48-4) cannot undergo this cyclization. In a 2010 study, reactions of ortho-hydroxyaldehyde precursors with 4-nitrobenzyl bromide under prolonged conditions yielded benzofuran derivatives (compounds 4 and 5), a transformation not observed with the para-substituted analogs [1]. This establishes the ortho-aldehyde as a gatekeeper functional group for accessing benzofuran scaffolds.
| Evidence Dimension | Ability to form benzofuran via intramolecular cyclization |
|---|---|
| Target Compound Data | Undergoes cyclization to benzofuran (compounds 4 and 5) under prolonged reaction with 4-nitrobenzyl bromide |
| Comparator Or Baseline | 4-[(4-Nitrobenzyl)oxy]benzaldehyde (CAS 67565-48-4) cannot undergo this intramolecular cyclization |
| Quantified Difference | Qualitative yes/no: ortho enables cyclization; para does not |
| Conditions | Reaction of ortho-hydroxybenzaldehyde precursors with 4-nitrobenzyl bromide; Structural Chemistry, 21, 837–845 (2010) |
Why This Matters
For laboratories synthesizing benzofuran libraries, the ortho-aldehyde is mandatory; selecting the para isomer (often more readily available) leads to synthetic dead ends.
- [1] Hayvali, Z., Dal, H., Koksal, P., Sahin, D., & Hokelek, T. (2010). Syntheses, spectroscopic and crystallographic characterizations of 4-nitrobenzyloxy derivatives and benzofurans from ortho-substituted benzaldehydes and 4-nitrobenzyl bromide. Structural Chemistry, 21(4), 837–845. View Source
